
N-(methylsulfonyl)-N-phenylglycine
Overview
Description
N-(Methylsulfonyl)-N-phenylglycine is a sulfonamide-substituted glycine derivative characterized by a phenyl group and a methylsulfonyl group attached to the glycine nitrogen. This compound belongs to a broader class of N-substituted glycines, which are widely studied for their roles in polymerization, adhesion promotion, and medicinal chemistry . The methylsulfonyl group imparts electron-withdrawing properties, enhancing stability and influencing reactivity in photoredox processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylsulfonyl)-N-phenylglycine typically involves the reaction of methylsulfonyl chloride with N-phenylglycine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The compound undergoes reactions at three primary sites:
A. Sulfonamide Group
- Hydrolysis : The sulfonamide bond can be cleaved under acidic or basic conditions to yield N-phenylglycine and methylsulfonic acid derivatives .
- Substitution : Reacts with alkyl halides in the presence of strong bases (e.g., MTBD) to form N-alkyl-N-methylsulfonyl glycine derivatives .
B. Glycine Backbone
- Decarboxylation : Under oxidative conditions (e.g., visible light with photocatalysts), the compound undergoes decarboxylative cyclization to form triazolidines or related heterocycles .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the glycine moiety to secondary amines .
C. Phenyl Ring
- Electrophilic substitution : The methylthio group at the para position directs electrophilic attacks (e.g., nitration, halogenation) to specific ring positions.
- Oxidation : Methylthio groups are oxidized to sulfones using agents like mCPBA (meta-chloroperbenzoic acid).
Mechanistic Insights from Related Compounds
- Hydrogen bonding interactions : The sulfonamide group enhances binding to biological targets through interactions with arginine residues in enzyme active sites .
- Electronic effects : Electron-withdrawing substituents (e.g., methylsulfonyl) stabilize intermediates in cyclization reactions, improving reaction efficiency .
- Steric hindrance : Bulkier N-substituents slow alkylation rates but improve regioselectivity .
Key Research Findings
Stability and Storage
Scientific Research Applications
N-(methylsulfonyl)-N-phenylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a selective COX-2 inhibitor.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(methylsulfonyl)-N-phenylglycine involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituents on the phenyl or sulfonyl group significantly alter physical and chemical properties. For example:
- N-(3-Methylphenyl)-N-(methylsulfonyl)glycine (CAS 363571-47-5): Molecular weight = 243.28 g/mol, purity ≥95% .
- N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine (CAS 362715-18-2): Molecular weight = 277.73 g/mol, with a chlorine atom enhancing lipophilicity .
- N-[3-(Trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine (CAS 392313-41-6): Molecular weight = 297.25 g/mol; the trifluoromethyl group increases electron-withdrawing effects .
Key Insight : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase molecular weight and may enhance thermal stability, while methyl groups improve solubility .
Melting Points and Stability
Melting points vary with substituents:
Compound | Melting Point (°C) | Reference |
---|---|---|
N-(4-Methoxybenzoyl)-N-phenylglycine (4j) | 135–137 | |
N-(2-Nitrophenylsulfonyl)glycine methyl ester | Single-crystal structure with intra-/intermolecular H-bonding |
The absence of direct data for N-(methylsulfonyl)-N-phenylglycine necessitates extrapolation: sulfonyl groups generally elevate melting points due to hydrogen bonding and dipole interactions .
Reactivity in Polymerization and Photoredox Processes
Electron Transfer Rates
N-Phenylglycine derivatives participate in electron transfer reactions critical for photoinitiation. For example:
- N-Phenylglycine generates α-aminoalkyl radicals (Ph-NH-C'(H)-COOH) via one-electron oxidation, with rates ranging from $0.23 \times 10^8$ to $35.9 \times 10^8 \, \text{M}^{-1}\text{s}^{-1}$ .
Photoinitiation Efficiency
- N-Phenylglycine initiates free radical polymerization under UV light (392 nm) via decarboxylation to form Ph-NH-CH₂• radicals .
- Sulfonyl-substituted derivatives : Enhanced stability may reduce initiation efficiency but improve compatibility with iodonium salts for dual radical/cationic polymerization .
Adhesion Promotion
- NPG-GMA (N-(2-hydroxy-3-methacryloxypropyl)-N-phenylglycine): A dental adhesive promoter with methacrylate functionality for covalent bonding .
- Sulfonyl analogs: Potential use in orthodontic adhesives due to sulfonamide durability, though direct evidence is lacking .
Antimicrobial Photodynamic Therapy (PDT/PTT)
- Poly(N-phenylglycine)-PEG nanoparticles: Generate reactive oxygen species (ROS) and heat under NIR light for bacterial eradication .
- Sulfonyl derivatives : May offer improved water dispersibility and ROS quantum yield, pending further study .
Biological Activity
N-(Methylsulfonyl)-N-phenylglycine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₅H₁₅NO₄S
- Molecular Weight : 305.35 g/mol
The unique structure of this compound, characterized by the presence of a methylsulfonyl group and a phenyl moiety, contributes to its biological activity. These structural features enable it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its role as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects.
Key Mechanisms:
- Enzyme Inhibition : Binds to the active site of COX-2, blocking substrate access.
- Signal Transduction Modulation : Influences various biochemical pathways related to inflammation and pain.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce lipopolysaccharide-induced NF-κB activation, which is a key transcription factor involved in inflammatory responses .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MIC) for these activities suggest that it possesses significant bactericidal effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing their unique features and activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Methylsulfonyl group + phenyl moiety | COX-2 inhibition, anti-inflammatory |
N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine | Trifluoromethyl substitution | Neuroprotective effects via NMDA receptor modulation |
N-(Fluorophenyl)glycine | Fluorophenyl substitution | KCNQ channel activation |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly reduced NF-κB activation in human cell lines, indicating potential for treating inflammatory diseases .
- Antimicrobial Evaluation : Another study reported that this compound exhibited bactericidal activity against MRSA with an MIC value comparable to existing antibiotics, highlighting its potential as an alternative therapeutic agent .
- Neuroprotective Potential : Research has indicated that derivatives of this compound can bind effectively to NMDA receptors, suggesting applications in neuroprotection and cognitive enhancement.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(methylsulfonyl)-N-phenylglycine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group to N-phenylglycine via sulfonation. A two-step approach is recommended:
Synthesis of N-phenylglycine : Utilize methods such as hydrolysis of N-phenylglycine ethyl ester (73% yield via acid catalysis) or coupling of glycine with iodobenzene (87% yield) .
Sulfonation : React N-phenylglycine with methanesulfonyl chloride in a basic solvent (e.g., pyridine) under anhydrous conditions. Monitor reaction progress via TLC or HPLC.
- Key Variables : Temperature (0–5°C minimizes side reactions), stoichiometry (1:1.2 molar ratio of N-phenylglycine to methanesulfonyl chloride), and purification via recrystallization (ethanol/water mixtures).
- Validation : Confirm structure using H NMR (δ 3.1 ppm for methylsulfonyl protons) and FT-IR (S=O stretching at 1350–1300 cm) .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- H NMR : Focus on the methylsulfonyl group (singlet at δ 3.0–3.2 ppm) and aromatic protons (δ 7.2–7.5 ppm for the phenyl ring) .
- FT-IR : Monitor S=O symmetric/asymmetric stretches (1350–1150 cm) and carboxylic acid O-H stretch (2500–3300 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 228.06 (CHNOS).
- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) and UV detection at 254 nm .
Advanced Research Questions
Q. How does the methylsulfonyl substituent affect the photochemical reactivity of N-phenylglycine derivatives in free radical polymerization?
- Methodological Answer :
- Experimental Design : Compare this compound with unsubstituted N-phenylglycine under UV irradiation (e.g., 392 nm LED). Use electron paramagnetic resonance (EPR) to detect radical species (e.g., PhNHCH_2$$\cdot) .
- Mechanistic Insight : The electron-withdrawing sulfonyl group increases stability of generated radicals, enhancing initiation efficiency in acrylate polymerization. Quantify kinetics via photo-DSC, monitoring exothermic peaks .
- Synergy with Co-initiators : Test with iodonium salts (e.g., diphenyl iodonium hexafluorophosphate) to generate phenyl radicals and cations for dual curing systems .
Q. What strategies can resolve contradictions in reported adsorption behavior of N-phenylglycine derivatives on hydroxyapatite surfaces?
- Methodological Answer :
- Surface Analysis : Use attenuated total reflectance FT-IR (ATR-FTIR) to study binding modes (e.g., carboxylate and amino group interactions with hydroxyapatite) .
- Isotherm Modeling : Compare Langmuir (monolayer adsorption) vs. Freundlich (heterogeneous surface) models. For N-phenylglycine, Langmuirian adsorption is observed in ethanol, with phenyl rings lying flat on the surface .
- Competitive Studies : Investigate interference from biological fluids (e.g., saliva mimics) using quartz crystal microbalance (QCM) to assess practical applicability in dental adhesives .
Q. How can computational methods predict the electronic effects of methylsulfonyl substitution on N-phenylglycine’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G++(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer efficiency .
- Substituent Effects : Compare Hammett σ values: methylsulfonyl (σ ≈ +0.72) vs. chloro (σ ≈ +0.23) to rationalize enhanced radical stabilization .
- Validation : Correlate computational results with experimental redox potentials (cyclic voltammetry in acetonitrile) .
Q. Handling and Stability
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccate with silica gel to prevent hydrolysis .
- Decomposition Risks : Avoid contact with strong acids/bases (incompatible with sulfonyl groups) and oxidizing agents. Monitor for SO release under high heat (>150°C) .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and track purity via HPLC .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in polymerization efficiency reported for N-phenylglycine derivatives?
- Methodological Answer :
- Variable Control : Standardize light intensity (e.g., 20 mW/cm at 392 nm) and initiator concentrations (0.5–2 wt%) .
- Side Reaction Mitigation : Use nitrogen purging to eliminate oxygen inhibition. Characterize monomer conversion via H NMR (disappearance of vinyl protons) .
- Cross-Study Comparison : Replicate protocols from conflicting studies (e.g., solvent polarity, photoinitiator ratios) to identify critical factors .
Q. Application-Specific Guidance
Q. What role does this compound play in designing dentin adhesives, and how can its performance be optimized?
- Methodological Answer :
- Bonding Protocol : Incorporate 2–5 wt% derivative into adhesive resins. Test diametral tensile strength (ISO 29022) against hydroxyapatite composites .
- Accelerator Function : The sulfonyl group enhances amine-peroxide interactions, reducing curing time. Compare bond strength with/without methylsulfonyl substitution .
- Biocompatibility : Assess cytotoxicity via ISO 10993-5 elution assays (e.g., fibroblast viability >80% at 24 hours) .
Properties
IUPAC Name |
2-(N-methylsulfonylanilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWOLWYFQBJQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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